molecular formula C15H16BrNO2S B2913083 4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide CAS No. 881282-85-5

4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B2913083
CAS RN: 881282-85-5
M. Wt: 354.26
InChI Key: XDKFPWSFHKRJQJ-UHFFFAOYSA-N
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Description

4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide (4-BNEB) is an organic compound with a wide range of applications in scientific research. It is a derivative of benzenesulfonamide, which is a common organic compound used in organic synthesis. 4-BNEB has been studied extensively due to its unique properties, which make it useful for a variety of applications.

Scientific Research Applications

Photosensitization and Photodynamic Therapy

One of the notable applications is in the field of photodynamic therapy (PDT), where compounds similar to 4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide have been synthesized for their potential use. For instance, a study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit promising properties as photosensitizers due to their good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II PDT mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Another significant application is in the inhibition of carbonic anhydrase, a therapeutic target for various conditions. Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, demonstrating potent inhibition of human carbonic anhydrase isoenzymes I and II. These compounds, synthesized via microwave irradiation, showed inhibition constants in the low nanomolar range, indicating their potential as carbonic anhydrase inhibitors (Gul et al., 2016).

Antimicrobial Activity

The sulfonamide group, as part of the molecular structure, is also known for its antimicrobial properties. Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, which were tested for antimicrobial activity. These compounds showed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Chohan & Shad, 2011).

properties

IUPAC Name

4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-3-17(14-6-4-5-12(2)11-14)20(18,19)15-9-7-13(16)8-10-15/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKFPWSFHKRJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide

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